1-(2-(4-(Phenylamino)-6-(pyridin-4-yl)pyrimidin-2-yl)pyrrolidin-1-yl)-2-(pyrrolidin-1-yl)propan-1-one
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Overview
Description
1-(2-(4-(Phenylamino)-6-(pyridin-4-yl)pyrimidin-2-yl)pyrrolidin-1-yl)-2-(pyrrolidin-1-yl)propan-1-one is a complex organic compound that features a pyrimidine core substituted with phenylamino and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(Phenylamino)-6-(pyridin-4-yl)pyrimidin-2-yl)pyrrolidin-1-yl)-2-(pyrrolidin-1-yl)propan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Substitution reactions: Introduction of the phenylamino and pyridinyl groups can be done via nucleophilic substitution reactions.
Cyclization: Formation of the pyrrolidine rings might involve cyclization reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This can include the use of high-throughput screening for catalysts, solvents, and reaction temperatures.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-(Phenylamino)-6-(pyridin-4-yl)pyrimidin-2-yl)pyrrolidin-1-yl)-2-(pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-(4-(Phenylamino)-6-(pyridin-4-yl)pyrimidin-2-yl)pyrrolidin-1-yl)-2-(pyrrolidin-1-yl)propan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-(Phenylamino)-6-(pyridin-4-yl)pyrimidin-2-yl)pyrrolidin-1-yl)ethanone
- 1-(2-(4-(Phenylamino)-6-(pyridin-4-yl)pyrimidin-2-yl)pyrrolidin-1-yl)butan-1-one
Uniqueness
1-(2-(4-(Phenylamino)-6-(pyridin-4-yl)pyrimidin-2-yl)pyrrolidin-1-yl)-2-(pyrrolidin-1-yl)propan-1-one is unique due to its specific substitution pattern and the presence of multiple functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C26H30N6O |
---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
1-[2-(4-anilino-6-pyridin-4-ylpyrimidin-2-yl)pyrrolidin-1-yl]-2-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C26H30N6O/c1-19(31-15-5-6-16-31)26(33)32-17-7-10-23(32)25-29-22(20-11-13-27-14-12-20)18-24(30-25)28-21-8-3-2-4-9-21/h2-4,8-9,11-14,18-19,23H,5-7,10,15-17H2,1H3,(H,28,29,30) |
InChI Key |
QYNZWUREGWOSCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC1C2=NC(=CC(=N2)NC3=CC=CC=C3)C4=CC=NC=C4)N5CCCC5 |
Origin of Product |
United States |
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